N-(2-aminoethyl)-2-methylpropanamide hydrochloride
Description
N-(2-Aminoethyl)-2-methylpropanamide hydrochloride is a hydrochloride salt of a branched-chain amide derivative. Its structure comprises a 2-methylpropanamide backbone linked to a 2-aminoethyl group, with the amine functionality protonated as a hydrochloride salt. The primary amine in the aminoethyl group enhances water solubility, while the methyl branching on the propanamide may influence steric interactions and metabolic stability.
Properties
IUPAC Name |
N-(2-aminoethyl)-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5(2)6(9)8-4-3-7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDJLZYMSOJIDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound is used in polymerization reactions, suggesting that its targets could be the components involved in these reactions.
Mode of Action
N-(2-aminoethyl)-2-methylpropanamide hydrochloride interacts with its targets by participating in polymerization reactions.
Biochemical Pathways
Given its role in polymerization reactions, it can be inferred that it may influence pathways related to polymer synthesis and degradation.
Biological Activity
N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a compound that has garnered interest in various biological applications due to its structural properties and potential therapeutic benefits. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Structural Overview
This compound is characterized by its amine and amide functional groups, which play a significant role in its interaction with biological systems. The compound serves as a building block in drug synthesis, particularly in the development of pharmaceuticals targeting various biological pathways.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activities, suggesting potential efficacy against bacterial and fungal pathogens .
- Anticancer Potential : Research indicates that derivatives of this compound may inhibit specific cancer cell lines by interfering with key metabolic pathways. For instance, modifications to the amino groups have shown improved inhibition of PI3K isoforms, which are critical in cancer cell proliferation .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures exhibit neuroprotective properties, potentially benefiting conditions such as neurodegeneration.
Data Table: Biological Activities of Related Compounds
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial properties of structurally similar compounds found that modifications to the amine group significantly enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar properties, warranting further investigation.
- Cancer Treatment : In vivo studies using mouse models have demonstrated that derivatives of N-(2-aminoethyl)-2-methylpropanamide can effectively reduce tumor volume when administered alongside established chemotherapeutic agents. One study reported a reduction in spleen volume in mice treated with a related compound, indicating potential for treating hematological malignancies .
- Neuroprotective Studies : Research into neuroprotective effects has indicated that compounds similar to N-(2-aminoethyl)-2-methylpropanamide may reduce oxidative stress markers in neuronal cells, suggesting a protective mechanism against neurodegenerative diseases.
Scientific Research Applications
Material Science Applications
Electrochemistry and Battery Technology
One of the prominent uses of N-(2-aminoethyl)-2-methylpropanamide hydrochloride is in the enhancement of silicon anodes for lithium-ion batteries. The compound acts as a modifying agent for polyacrylic acid, which is crucial for improving the performance of these anodes.
- Modification Process : The compound is integrated into a crosslinked network with polyacrylic acids and amino silane coupling agents. This modification enhances the electrochemical properties of silicon anodes.
- Performance Metrics :
- Initial discharge capacity: 3297.4 mAh·g−1 at a current density of 0.5 A·g−1 .
- Initial Coulomb efficiency: 92.25% .
- Capacity retention after 100 cycles: 2229.5 mAh·g−1 .
Biological and Pharmaceutical Applications
Drug Synthesis Building Block
this compound serves as a building block in drug synthesis due to its unique functional groups that facilitate various chemical reactions.
- Case Study : In research focused on developing nonpeptide small molecule scaffolds for neuropeptide receptors, derivatives of this compound were utilized to explore their pharmacological potential . This highlights its importance in medicinal chemistry.
Biochemical Applications
Buffering Agent in Biological Research
The compound is also employed as an organic buffer in biological and biochemical applications, aiding in maintaining pH levels during experiments .
Comparative Analysis Table
The following table summarizes the unique characteristics and applications of this compound compared to similar compounds:
| Compound Name | Structure Characteristics | Unique Features | Applications |
|---|---|---|---|
| This compound | Contains amino and amide groups | Versatile building block for drug synthesis | Battery technology, biochemical applications |
| 3-(dimethylamino)-N-(2-aminoethyl)propanamide | Dimethyl substitution on nitrogen | Different solubility properties | Limited data on specific applications |
| N,N-dimethylglycine | Simple amino acid derivative | Commonly used as a dietary supplement | Nutritional applications |
Comparison with Similar Compounds
Key Observations :
- The primary amine in the target compound contrasts with the tertiary amine in the dimethylaminoethyl analog, affecting polarity and hydrogen-bonding capacity.
Physicochemical Properties
- Solubility: The hydrochloride salt form enhances aqueous solubility compared to free bases. Primary amines (target compound) are more polar than tertiary amines (dimethylaminoethyl analog).
- Stability : Dihydrochloride salts (e.g., ) may exhibit higher hygroscopicity, requiring controlled storage conditions.
Preparation Methods
General Synthetic Route Overview
The core synthetic strategy for N-(2-aminoethyl)-2-methylpropanamide involves the reaction of 2-methylpropanoyl chloride (or related activated derivatives) with 2-aminoethanamine (ethylenediamine), typically in the presence of a base to neutralize the released hydrochloric acid and drive the amide bond formation. The product is then converted into its hydrochloride salt by treatment with hydrochloric acid or ethereal HCl solutions for enhanced stability and ease of handling.
Detailed Preparation Method
Step 1: Amide Bond Formation
- Reactants: 2-methylpropanoyl chloride and 2-aminoethanamine.
- Reaction Conditions: The reaction is generally conducted in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature to avoid side reactions.
- Base Usage: A base such as triethylamine or sodium carbonate is used to capture the HCl generated during amide formation.
- Mechanism: Nucleophilic attack of the primary amine on the acyl chloride forms the amide linkage.
Step 2: Formation of Hydrochloride Salt
- The free amide product is treated with a hydrochloric acid source, often ethereal HCl or aqueous HCl, to form the hydrochloride salt.
- This salt form improves the compound's solubility and stability, which is beneficial for storage and further applications.
Summary Table of Key Reaction Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Acylating agent | 2-methylpropanoyl chloride |
| Amine | 2-aminoethanamine (ethylenediamine) |
| Solvent | Dichloromethane, tetrahydrofuran, or ethanol |
| Base | Triethylamine, sodium carbonate |
| Temperature | 0°C to room temperature |
| Reaction time | 1 to 4 hours |
| Salt formation agent | Ethereal HCl or aqueous HCl |
| Yield | Typically moderate to high (exact yields vary) |
Alternative and Industrially Viable Methods
A patent-based method (CN102477002B) describes a three-step industrially suitable synthesis of 3-amino-2,2-dimethylpropanamide, a closely related compound structurally similar to N-(2-aminoethyl)-2-methylpropanamide, involving:
- Esterification: Conversion of hydroxymethyl trimethylacetic acid to its ester under acid catalysis.
- Protection: Reaction of the ester with acyl chlorides and alkali to form protected intermediates.
- Ammonolysis: Treatment with ammonia solution to yield the target amide.
This method emphasizes:
- Use of readily available raw materials.
- Avoidance of highly toxic or expensive reagents.
- Simplified purification steps.
- Higher yields suitable for industrial scale.
The process involves reflux conditions, careful pH control, and solvent extraction techniques to isolate the product.
Research Findings and Comparative Analysis
| Preparation Aspect | Traditional Method (Acyl Chloride + Amine) | Industrial Method (Esterification + Ammonolysis) |
|---|---|---|
| Raw Material Availability | Readily available | Hydroxymethyl trimethylacetic acid commercially available |
| Toxicity and Safety Concerns | Use of acyl chlorides requires careful handling | Avoids use of highly toxic cyanides or methyl iodide |
| Reaction Complexity | Simple, single-step amide formation | Multi-step but optimized for scale |
| Purification | Often requires solvent extraction and crystallization | Designed to minimize chromatography needs |
| Yield | Moderate to high | Moderate (e.g., ~55% reported) |
| Cost-effectiveness | Moderate | Lower raw material cost, suitable for scale |
Solvent and Reagent Selection
- Common solvents: dichloromethane, tetrahydrofuran, ethanol, methanol.
- Bases: triethylamine, sodium carbonate, pyridine.
- Salt-forming agents: ethereal HCl, aqueous HCl.
- Reaction temperatures: typically 0°C to room temperature, with some steps requiring reflux (~80°C).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-aminoethyl)-2-methylpropanamide hydrochloride, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis involves reacting 2-methylpropanoyl chloride with ethylenediamine under anhydrous conditions, followed by HCl treatment to form the hydrochloride salt. Key conditions include:
- Temperature control : Maintain 0–5°C to mitigate exothermic side reactions during acylation.
- Base selection : Use triethylamine (1.5 eq) to neutralize HCl generated during the reaction.
- Solvent system : Dichloromethane or THF ensures solubility of intermediates.
Similar protocols for N-(2-aminoethyl)-2-chloroacetamide hydrochloride achieved >90% yield with strict stoichiometric ratios . Post-synthesis purification via recrystallization (ethanol/ether) is critical for removing unreacted ethylenediamine.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Structural confirmation : ¹H/¹³C NMR (D₂O or DMSO-d₆) identifies characteristic peaks: δ 1.2 ppm (methyl groups), δ 3.3 ppm (aminoethyl CH₂), and δ 8.1 ppm (amide proton).
- Purity assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves impurities <0.5%.
- Mass spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 175.1 (free base) and chloride adducts.
Studies on analogous hydrochlorides validated these methods, achieving >98% purity .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (>50 mg/mL in PBS, pH 7.4) compared to the free base (<5 mg/mL). Stability studies on similar aminoethylamide hydrochlorides showed:
- pH-dependent degradation : Stable at pH 4–6 (t₁/₂ > 30 days at 4°C) but hydrolyzes rapidly at pH >7.
- Lyophilization : Freeze-dried powders retain >95% potency for 12 months at -20°C.
Buffering agents (e.g., citrate) are recommended for long-term storage in biological assays .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize racemization during the synthesis of stereospecific derivatives?
- Methodological Answer : Racemization at the 2-methylpropanamide moiety can be suppressed by:
- Low-temperature acylation : Perform reactions at -10°C using Hünig’s base (DIPEA) instead of triethylamine.
- Chiral auxiliaries : Incorporate (R)- or (S)-prolinol during synthesis to enforce stereochemical control.
Comparative studies on N-(2-aminoethyl)benzamide derivatives demonstrated 90% enantiomeric excess (ee) using these strategies .
Q. What experimental approaches resolve contradictions in reported IC₅₀ values for enzyme inhibition across different assays?
- Methodological Answer : Discrepancies often arise from assay-specific variables:
- Enzyme source : Compare recombinant vs. tissue-extracted enzymes (e.g., recombinant MMP3 vs. tumor lysates).
- Redox conditions : Add 1 mM TCEP to prevent thiol-mediated compound oxidation in kinetic assays.
- Substrate competition : Use isothermal titration calorimetry (ITC) to measure binding constants independent of substrate interference.
A 2023 study on similar amide hydrochlorides attributed IC₅₀ variations (5–50 µM) to differences in enzyme preparation and assay pH .
Q. What strategies improve the compound’s blood-brain barrier (BBB) permeability for neuropharmacology studies?
- Methodological Answer :
- Prodrug design : Convert the hydrochloride to a lipophilic ester (e.g., pivaloyloxymethyl) to enhance passive diffusion.
- Transporter-mediated uptake : Screen for affinity to LAT1 or GLUT1 transporters via competitive inhibition assays.
In vivo PET imaging of analogous compounds showed 2.5-fold higher BBB penetration after ester prodrug modification .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s cytotoxicity in cancer vs. normal cell lines?
- Methodological Answer :
- Dose-response profiling : Use 10-point dilution series (0.1–100 µM) to identify selective toxicity thresholds.
- Mechanistic studies : Perform RNA-seq to compare gene expression in sensitive (e.g., HeLa) vs. resistant (e.g., HEK293) lines.
A 2024 study found that N-(2-aminoethyl)benzamide derivatives induced apoptosis in cancer cells via caspase-3 activation but had no effect on normal fibroblasts at <20 µM .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Products | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | KSCN in DMF, 80°C | Thiocyanate derivative | 78 | |
| Reductive Amination | NaBH₃CN, pH 5 buffer | N-alkylated analogs | 65 | |
| Enzyme Inhibition | MMP3 assay, 37°C | IC₅₀ = 12.3 µM | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
